[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone
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Overview
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound characterized by the presence of a benzothiadiazole moiety, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps. One common route includes the sulfonylation of piperazine with 2,1,3-benzothiadiazole-4-sulfonyl chloride, followed by the coupling of the resulting intermediate with 2-methoxybenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Its structural features make it a candidate for the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways .
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity, while the methoxyphenyl group may contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone
Uniqueness
Compared to similar compounds, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C18H18N4O4S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N4O4S2/c1-26-15-7-3-2-5-13(15)18(23)21-9-11-22(12-10-21)28(24,25)16-8-4-6-14-17(16)20-27-19-14/h2-8H,9-12H2,1H3 |
InChI Key |
JSYPVDUKXBPAMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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